molecular formula C19H17N3O B12304445 4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile

4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile

Cat. No.: B12304445
M. Wt: 303.4 g/mol
InChI Key: DIAVZHWDYXQAFC-LDADJPATSA-N
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Description

4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a hydroxyethyl group, and a phenyl ring, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile involves multiple steps, including the formation of the cyano group and the hydroxyethyl group. Common synthetic routes may involve the use of reagents such as diisobutylaluminum hydride (DIBAL-H) for the reduction of esters to aldehydes . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as cryo-EM specimen preparation can help overcome challenges related to preferred orientation and the air/water interface .

Chemical Reactions Analysis

Types of Reactions

4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile include other cyano and hydroxyethyl-substituted phenyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest for further research.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

4-[(Z)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile

InChI

InChI=1S/C19H17N3O/c1-22(10-11-23)19-8-4-15(5-9-19)12-18(14-21)17-6-2-16(13-20)3-7-17/h2-9,12,23H,10-11H2,1H3/b18-12+

InChI Key

DIAVZHWDYXQAFC-LDADJPATSA-N

Isomeric SMILES

CN(CCO)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)C#N

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N

Origin of Product

United States

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